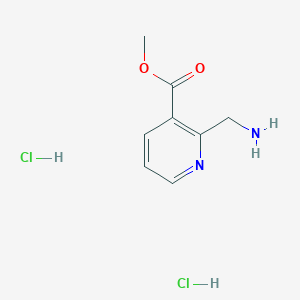

methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Description

Properties

IUPAC Name |

methyl 2-(aminomethyl)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;;/h2-4H,5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGRKQYVLAJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride typically involves the reaction of methyl 2-chloronicotinate with aminomethylpyridine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The mixture is heated to around 100°C under a nitrogen atmosphere for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, cyanides, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride has the molecular formula and a molecular weight of approximately 202.64 g/mol. The compound features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the construction of complex molecules. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to form diverse functional groups.

2. Biological Research

The compound has been investigated for its biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Research indicates that this compound may induce cytotoxic effects on various cancer cell lines. For instance, it has been reported to significantly reduce the viability of glioblastoma cells in vitro, suggesting potential as an anticancer therapeutic agent .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound had MIC values ranging from 0.5 to 64 μg/mL against tested strains such as Escherichia coli and Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development .

Anticancer Activity

In a preclinical study involving glioblastoma cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant cytotoxicity observed at concentrations above 10 μM after 72 hours of exposure .

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following pyridine derivatives from the Catalog of Pyridine Compounds (2017) share structural similarities but exhibit key differences:

(E)-Methyl 3-(2-Aminopyridin-3-yl)acrylate Molecular Formula: C₉H₁₀N₂O₂ Substituents: Acrylate group at position 3, amino (-NH₂) group at position 2 of the pyridine ring.

(E)-Methyl 3-(2-Amino-5-Methylpyridin-3-yl)acrylate Substituents: Additional methyl group at position 5 of the pyridine ring. Key Difference: The 5-methyl group increases steric hindrance and may reduce solubility compared to the target compound .

Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)acrylate

Physicochemical Properties and Commercial Availability

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Price (1 g) |

|---|---|---|---|---|

| Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride | C₈H₁₂Cl₂N₂O₂ | 251.11 | Not listed | N/A |

| (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate | C₉H₁₀N₂O₂ | 178.19 | 1203500-12-2 | $400 |

| (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate | Not provided | Not provided | Not provided | Not listed |

| Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate | Not provided | Not provided | Not provided | Not listed |

- Solubility : The dihydrochloride salt of the target compound likely has higher water solubility than the neutral acrylate derivatives listed.

Biological Activity

Methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group and a carboxylate ester. The presence of these functional groups is crucial for its biological interactions.

Biological Activity

1. Antiparasitic Activity

Research indicates that compounds similar to methyl 2-(aminomethyl)pyridine-3-carboxylate exhibit significant antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. A study evaluated various derivatives for their ability to inhibit the growth of erythrocytic forms of P. falciparum. The findings revealed that certain structural modifications enhanced antiplasmodial activity while minimizing cytotoxicity to human cells (IC50 values ranging from 199 nM to higher concentrations) .

2. Anticancer Activity

Methyl 2-(aminomethyl)pyridine-3-carboxylate has also been investigated for its anticancer properties. Compounds with similar structures have shown promising results in inducing cell death in various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis .

The biological activity of methyl 2-(aminomethyl)pyridine-3-carboxylate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular pathways, affecting cell viability and proliferation.

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of methyl 2-(aminomethyl)pyridine-3-carboxylate. Modifications at various positions on the pyridine ring significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 | Enhanced antiparasitic activity |

| Variation in alkyl chain length | Altered cytotoxicity profiles |

| Presence of electron-withdrawing groups | Increased potency against cancer cells |

Case Studies

- Antiparasitic Evaluation : A series of thieno[2,3-b]pyridine derivatives were tested against P. falciparum, revealing that modifications led to compounds with reduced human cell toxicity while maintaining high efficacy against the parasite .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that methyl esters of related compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values as low as 0.1 μM in some cases .

Q & A

Q. What are the standard synthetic routes for methyl 2-(aminomethyl)pyridine-3-carboxylate dihydrochloride?

The synthesis typically involves a multi-step process, including:

- Aminomethylation : Introducing the aminomethyl group via nucleophilic substitution or reductive amination. Polar aprotic solvents (e.g., DMSO) and catalysts (e.g., Pd/C) are often used to enhance reaction efficiency .

- Esterification : Reacting the carboxylic acid intermediate with methanol in the presence of hydrochloric acid under controlled pH (3–5) and temperature (40–60°C) to form the ester .

- Purification : Crystallization or column chromatography to isolate the dihydrochloride salt.

Q. Key Considerations :

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 253.13 g/mol) and isotopic pattern .

- IR Spectroscopy : Identify ester C=O stretching (~1730 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Data Interpretation Tip : Cross-reference with PubChem or ECHA databases to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Discrepancies often arise from variations in:

- Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. saline) can alter receptor binding .

- Sample Purity : Impurities >2% (e.g., unreacted starting materials) may skew results. Use HPLC with UV detection (λ = 254 nm) to verify purity .

- Cell Line Variability : Replicate studies across multiple cell lines (e.g., HEK293 vs. CHO) to assess consistency .

Q. Example Workflow :

Reproduce assays under standardized conditions.

Validate compound stability via accelerated degradation studies (40°C/75% RH for 48 hours) .

Q. What strategies improve stereoselective synthesis of methyl 2-(aminomethyl)pyridine-3-carboxylate derivatives?

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control aminomethyl group configuration .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Solvent Effects : Polar solvents (e.g., acetonitrile) enhance enantiomeric excess (ee) by stabilizing transition states .

Q. Case Study :

| Method | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| BINAP/Pd(OAc)₂ | 92 | 78 | |

| Lipase-catalyzed hydrolysis | 85 | 65 |

Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?

- Molecular Docking : Predict binding affinity to target receptors (e.g., GABAₐ or NMDA receptors) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to optimize logP (target: 1–3) and reduce CYP450 inhibition risks .

- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. Example Finding :

- Adding electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position increases metabolic stability by 40% .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.